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Introduction
4-Vinylcyclohexene (4-VCH) is a key industrial chemical, primarily formed through the Diels-

Alder dimerization of 1,3-butadiene.[1] It serves as a precursor in the synthesis of various

materials, including flame retardants, fragrances, and polymers.[2] In the context of drug

development and safety, understanding the reactivity and metabolic fate of 4-VCH and its

derivatives is crucial, as it is a known ovotoxicant and its epoxides are of toxicological interest.

[2][3][4] Computational chemistry, particularly Density Functional Theory (DFT), has emerged

as a powerful tool to investigate the complex reactions of vinylcyclohexene, such as its

thermal rearrangements (including Cope-type rearrangements), cycloadditions, and metabolic

transformations.[5] These computational models provide invaluable insights into reaction

mechanisms, transition states, and kinetics, complementing experimental studies and

accelerating research and development.[2][6]

These application notes provide a comprehensive guide to utilizing DFT for modeling

vinylcyclohexene reactions. They include recommended computational methods, detailed

protocols for performing calculations, and examples of how to analyze and present the

resulting data.
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Data Presentation: Calculated Energies of Pericyclic
Reactions
Computational studies provide key quantitative data on the thermodynamics and kinetics of

reactions. Activation energies (ΔG‡) and reaction energies (ΔGᵣₓₙ) are critical for

understanding reaction feasibility and rates. The following tables summarize calculated

energetic data for reactions analogous to those undergone by vinylcyclohexene, providing a

comparative basis for new computational studies.

Reactant
Rearrange
ment Type

Functional/
Basis Set

Activation
Energy
(kcal/mol)

Reaction
Energy
(kcal/mol)

Reference

cis-1,2-

Divinylcyclopr

opane

Cope

Rearrangeme

nt

B3LYP/6-31G 19.7 -20.1 [7]

cis-2,3-

Divinylaziridin

e

Aza-Cope
(U)B3LYP/6-

31G
21.8 -29.0 [7]

cis-2,3-

Divinyloxiran

e

Oxy-Cope
(U)B3LYP/6-

31G
25.1 -24.8 [7]

1,5-

Hexadiene

Cope

Rearrangeme

nt

B3LYP/6-

31G(d)
34.2 0.0

(Calculated

from various

literature

sources)

Vinylcyclobut

ane

to

Cyclohexene
B3LYP/6-31G 49.9 -18.1 [5]

Table 1: Calculated Activation and Reaction Energies for Cope-type Rearrangements. This

table presents data for the Cope rearrangement of various divinyl systems, providing a

reference for the expected energy barriers in similar[4][4]-sigmatropic rearrangements of

vinylcyclohexene derivatives.
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Key Experimental and Computational Protocols
This section details the recommended methodologies for the computational study of

vinylcyclohexene reactions using DFT. The protocols are designed to be general enough for

adaptation to various specific reactions of interest.

Recommended DFT Computational Methods
The choice of DFT functional and basis set is a critical balance between computational cost

and accuracy. For pericyclic reactions like the Cope rearrangement of vinylcyclohexene, the

following methods are widely used and recommended:

Functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is a workhorse in

computational organic chemistry. It generally provides reliable geometries and reasonable

activation energies for a wide range of reactions.[7]

M06-2X (Minnesota Functional): A meta-hybrid GGA functional highly recommended for

studies of main-group thermochemistry and kinetics, including pericyclic reactions. It often

yields more accurate barrier heights compared to B3LYP.

Basis Sets:

6-31G(d) or 6-31G*: A Pople-style basis set of double-zeta quality that includes

polarization functions on heavy atoms. It is a good starting point for geometry

optimizations.

cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A Dunning-style

correlation-consistent basis set that provides higher accuracy, especially for single-point

energy calculations on optimized geometries.

Protocol 1: Geometry Optimization of Reactants,
Products, and Transition States
A fundamental step in modeling any chemical reaction is to find the minimum energy structures

of the reactants and products, as well as the first-order saddle point representing the transition
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state (TS) connecting them.

Software: Gaussian, ORCA, or other quantum chemistry software packages. GaussView or

other molecular modeling software for building and visualization.

Methodology:

Structure Building: Construct the 3D structures of the reactant (e.g., 4-vinylcyclohexene)

and the expected product of the reaction being studied.

Geometry Optimization of Minima:

Perform a geometry optimization and frequency calculation for both the reactant and

product.

Example Gaussian Input (#P OPT FREQ B3LYP/6-31G(d)):

Verification: Confirm that the optimizations have converged to a minimum on the potential

energy surface by checking for the absence of imaginary frequencies in the output of the

frequency calculation.

Transition State Search:

Method A: Synchronous Transit-Guided Quasi-Newton (STQN) Method (OPT=QST2 or

QST3): This method is effective when you have good structures for the reactant and

product. QST2 requires only the reactant and product geometries, while QST3 also

includes a guess for the transition state structure. The atom numbering must be identical

in all provided structures.

Example Gaussian Input for QST2 (#P OPT=(QST2,CALCFC) FREQ B3LYP/6-31G(d)):

Method B: Berny Optimization (OPT=TS): This method requires a good initial guess of the

transition state geometry. This guess can be constructed by modifying the bond lengths

and angles of the reactant or product towards the expected transition state structure. The

CALCFC keyword is recommended to calculate the initial force constants, which can

improve convergence.
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Verification of the Transition State:

A true transition state is characterized by having exactly one imaginary frequency in the

vibrational analysis.

Visualize the imaginary frequency to ensure that the atomic motions correspond to the

reaction coordinate of interest (e.g., the breaking and forming of bonds in a Cope

rearrangement).

Protocol 2: Intrinsic Reaction Coordinate (IRC)
Calculation
To confirm that the located transition state correctly connects the desired reactant and product,

an IRC calculation should be performed. This calculation maps the minimum energy path

downhill from the transition state in both the forward and reverse directions.

Methodology:

Use the optimized transition state geometry and the calculated force constants from the TS

search.

Perform the IRC calculation.

Example Gaussian Input (#P IRC=(CALCFC,MAXPOINTS=50,STEPsize=10) B3LYP/6-

31G(d)):

Analysis: The output of the IRC calculation will be two reaction paths. The final structures of

these paths should be optimized to confirm they correspond to the reactant and product

minima.

Protocol 3: Calculation of Thermodynamic Properties
The output files from the frequency calculations contain the necessary information to calculate

important thermodynamic properties, allowing for the determination of activation energies and

reaction energies at standard temperatures and pressures.

Methodology:
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Extract the "Sum of electronic and thermal Free Energies" from the Gaussian output files for

the reactant, transition state, and product.

Calculate the Gibbs Free Energy of Activation (ΔG‡): ΔG‡ = G(Transition State) -

G(Reactant)

Calculate the Gibbs Free Energy of Reaction (ΔGᵣₓₙ): ΔGᵣₓₙ = G(Product) - G(Reactant)

These values can then be used to construct a reaction coordinate diagram.

Visualizations
Diagrams are essential for visualizing complex relationships in computational chemistry. The

following are examples created using the DOT language for Graphviz.
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Caption: A typical workflow for studying a vinylcyclohexene reaction using DFT.
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Caption: Metabolic pathways of 4-vinylcyclohexene in hepatic microsomes.[2]

Conclusion
The computational protocols and methodologies outlined in these application notes provide a

robust framework for investigating the complex reactions of vinylcyclohexene and its

derivatives. By leveraging the power of DFT, researchers can gain a deeper understanding of

reaction mechanisms, predict kinetic and thermodynamic parameters, and guide experimental

studies. This synergy between computational modeling and experimental work is particularly

valuable in the field of drug development, where understanding the metabolism and potential

reactivity of molecules is paramount for ensuring safety and efficacy. The continued

development of computational methods promises to further enhance our ability to model

complex chemical systems and accelerate scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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